molecular formula C19H29N5O2S B3005559 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide CAS No. 1223425-18-0

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide

Cat. No.: B3005559
CAS No.: 1223425-18-0
M. Wt: 391.53
InChI Key: PVMJDEINFWXCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The exact function or use of this compound is not specified in the available resources .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring and an oxadiazole ring, both of which are heterocyclic rings (rings containing atoms of at least two different elements). The pyrimidine ring is substituted with two methyl groups and a methylsulfanyl group, while the oxadiazole ring is substituted with a 2-methylpropyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for research on this compound are not specified in the available resources .

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2S/c1-12(2)11-16-23-18(26-24-16)7-6-10-20-17(25)9-8-15-13(3)21-19(27-5)22-14(15)4/h12H,6-11H2,1-5H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJDEINFWXCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCCC2=NC(=NO2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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